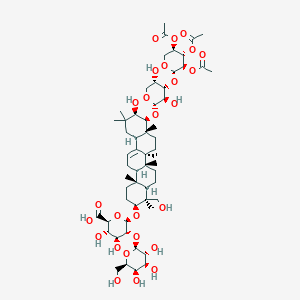
Soyasaponin Ae
Vue d'ensemble
Description
Soyasaponin Ae is a natural product found in Glycine max with data available.
Applications De Recherche Scientifique
Plant and Human Health Benefits
Soyasaponins, particularly Soyasaponin Ae, play a significant role in both plant defense and human health. They are involved in rhizosphere microbial interactions and are recognized for their medicinal benefits including immunological effects and potential for therapeutics. Their production is influenced by biosynthetic regulation and can be affected by processing, bioavailability, and biotransformation processes (Yates et al., 2021).
Biological Functionalities
Soyasaponins demonstrate diverse biological properties, including anti-inflammatory, antimutagenic, anticarcinogenic, antimicrobial, and cardiovascular protective activities. This makes them suitable for use in functional foods (Guang et al., 2014).
Isolation and Purification
A protocol for the isolation and purification of Soyasaponin Ae from soy hypocotyls has been developed, which is crucial for further research and application in various fields (Zhao et al., 2012).
Anti-Cancer Activity
Studies have shown that soyasaponins, including Soyasaponin Ae, have anti-colon carcinogenic activity. Their chemical structure influences their bioactivity, with aglycones showing higher potency (Gurfinkel & Rao, 2003).
Anti-Obesity Effects
Soyasaponins, specifically Aa and Ab, have been found to inhibit adipocyte differentiation and reduce lipid accumulation, indicating their potential use in treating obesity (Yang et al., 2015).
Chemical and Biological Characterization
Oleanane triterpenoids, including soyasaponins, have been studied for their bioactive properties such as anti-cancer effects. Their isolation and detection through various methods like HPLC and HPLC-MS are crucial for understanding their activities (Zhang & Popovich, 2009).
Recent Research Advances
Soyasaponin research encompasses their structure, composition, biological activities, and applications in medicine and health products. Their anti-inflammatory, anti-coagulation, and anti-tumor functions have been a focus of recent studies (Hu Zhi-bi, 2013).
Anti-Inflammatory Mechanisms
Soyasaponins have been shown to inhibit inflammation by affecting the ROS-mediated activation of the PI3K/Akt/NF-kB pathway (Zha et al., 2014).
Rhizosphere Effects
Soyasaponins secreted from soybean roots modify the bacterial composition in the rhizosphere, influencing plant growth and health (Fujimatsu et al., 2020).
Antiviral Activities
Some soyasaponins, such as Soyasaponin II, have been found to possess antiviral activities against viruses like HSV-1, suggesting a potential role in antiviral therapies (Hayashi et al., 1997).
Hypoglycemic Activity
Soyasaponins have shown significant inhibitory activities against α-glucosidase and α-amylase, indicating their potential in managing diabetes (Bianco et al., 2018).
Colitis Amelioration
Soyasaponin Ab has been found to ameliorate colitis by inhibiting the binding of lipopolysaccharide to Toll-like receptor 4 on macrophages, highlighting its anti-inflammatory potential (Lee et al., 2011).
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H90O26/c1-24(61)76-31-22-75-51(45(78-26(3)63)42(31)77-25(2)62)81-41-29(64)21-74-49(40(41)70)84-47-46(71)53(4,5)19-28-27-11-12-33-55(7)15-14-34(56(8,23-60)32(55)13-16-58(33,10)57(27,9)18-17-54(28,47)6)80-52-44(38(68)37(67)43(82-52)48(72)73)83-50-39(69)36(66)35(65)30(20-59)79-50/h11,28-47,49-52,59-60,64-71H,12-23H2,1-10H3,(H,72,73)/t28-,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47+,49-,50-,51-,52+,54+,55-,56+,57+,58+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYGLIKHHLDSEF-IBLRKXDLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)C)(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@H]2[C@H](CO[C@H]([C@@H]2O)O[C@@H]3[C@@H](C(C[C@@H]4[C@]3(CC[C@@]5(C4=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H]([C@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)C)C)(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H90O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317259 | |
| Record name | Soyasaponin Ae | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1203.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Soyasaponin Ae | |
CAS RN |
117230-34-9 | |
| Record name | Soyasaponin Ae | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117230-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Soyasaponin Ae | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B8235429.png)
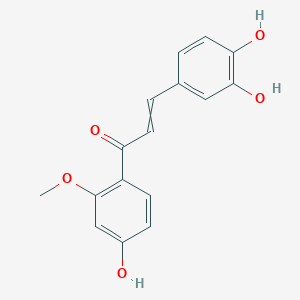
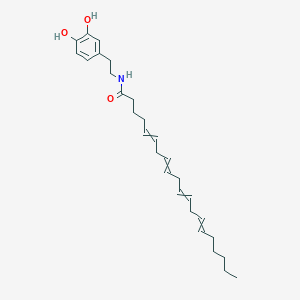
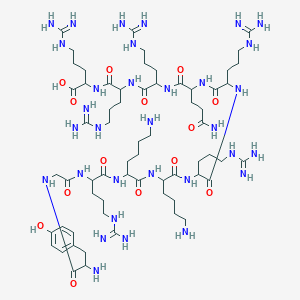
![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B8235456.png)
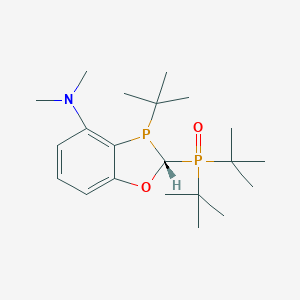
![Ethyl 1-oxo-2,3-dihydropyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B8235472.png)
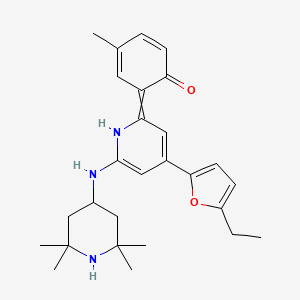

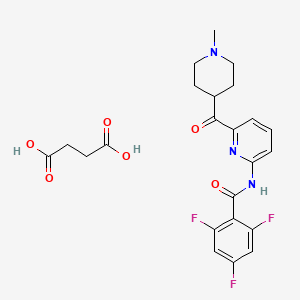
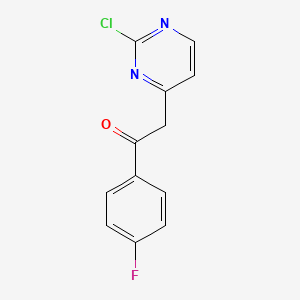
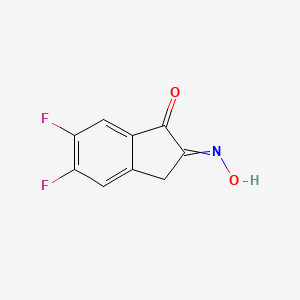
![(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]methyl]-2H-1,3-benzoxaphosphole](/img/structure/B8235533.png)
![1,10-Phenanthroline-1,10-diide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+);dichloride](/img/structure/B8235541.png)